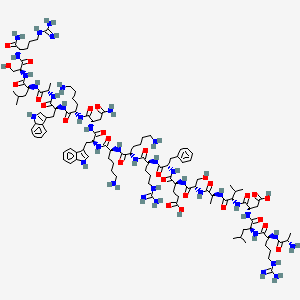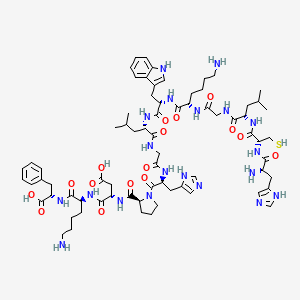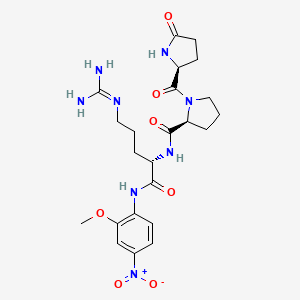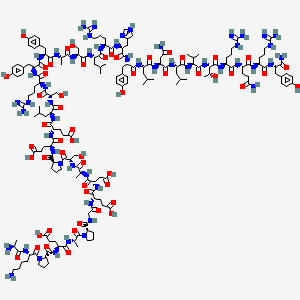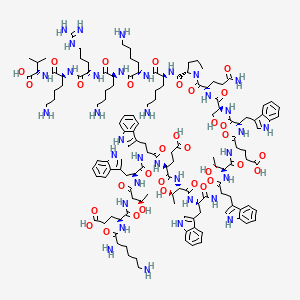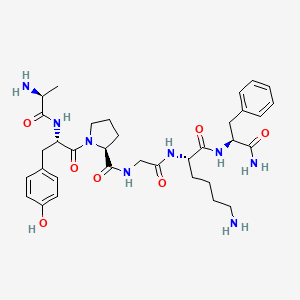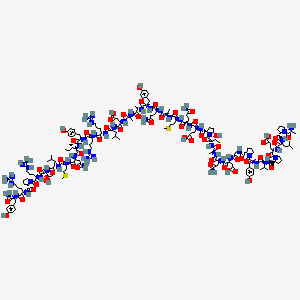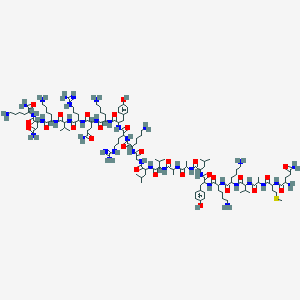
872036-64-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with CAS number 872036-64-1 is known as Insulin alpha-chain 1-13 . It is a human leucocyte antigen (HLA)-DR4-restricted epitope that comprises the first 13 amino acids of the insulin A-chain .
Molecular Structure Analysis
The molecular formula of Insulin alpha-chain 1-13 is C66H118N20O22S3 . The IUPAC name is (2S,5S,8R,11S,14S,17S,20R,23R,26S,29S)-26-(3-amino-3-oxopropyl)-11-((S)-sec-butyl)-29-((2S,5S,11S,14S)-14,18-diamino-5-((S)-sec-butyl)-11-(3-guanidinopropyl)-2-isopropyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazaoctadecanamido)-17-(®-1-hydroxyethyl)-5,14-bis(hydroxymethyl)-2-isobutyl-8,20,23-tris(mercaptomethyl)-4,7,10,13,16,19,22,25,28-nonaoxo-3,6,9,12,15,18,21,24,27-nonaazadotriacontanedioic acid .Physical And Chemical Properties Analysis
The molecular weight of Insulin alpha-chain 1-13 is 1639.96 . It is soluble in DMSO . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Nanoparticle Synthesis
- The compound is significant in the synthesis of inorganic nanoparticles, a process crucial for the development of new materials in the chemical industry. This has implications for advancements in areas like electronics, where novel semiconducting materials have evolved from vacuum tubes to modern chips (Cushing, Kolesnichenko, & O'Connor, 2004).
Health Care Research
- It plays a role in health care research, especially in systematic approaches to assess the strength of scientific evidence, which is fundamental for making evidence-based health-care decisions (West et al., 2002).
Electrochemical Behavior
- Research on thin-film analogs of Mg (Zn, Cu, Al) 2 involves the compound, contributing to understanding the electrochemical behaviors essential for various scientific and industrial applications (Ramgopal, Schmutz, & Frankel, 2001).
Data Sharing in Science
- The compound is pertinent in studies exploring data sharing practices among scientists, which is a critical part of the scientific method allowing for the verification of results and furthering research (Tenopir et al., 2011).
Scientific Software Frameworks
- It's involved in the development and use of scientific software frameworks, which are crucial for improving programming productivity in scientific research applications (Appelbe, Moresi, Quenette, & Simter, 2007).
Nursing Science
- This compound is relevant in nursing science, especially in the context of translational research, bridging the gap between basic research findings and their application in clinical practice (Grady, 2010).
Accelerating Scientific Discoveries
- Hackathons have been identified as a means to accelerate scientific discoveries, and this compound is integral in such collaborative efforts that enhance the peer review process and reproducibility of scientific analyses (Ghouila et al., 2018).
Clinical Knowledge and Science
- In medical science, this compound contributes to understanding the integration of clinical knowledge, which is more than just the results of controlled experiments but also includes interpretive action and interaction factors (Malterud, 2001).
Reproducibility in Science
- It is part of research addressing the reproducibility crisis in basic and preclinical research, emphasizing the need for good scientific practice and reliable data (Begley & Ioannidis, 2015).
Scientific Credibility
- The compound is involved in discussions around reinforcing scientific credibility and addressing the loss of respect for scientific authority globally (Vekemans, 2023).
Propiedades
Número CAS |
872036-64-1 |
|---|---|
Fórmula molecular |
C₆₆H₁₁₈N₂₀O₂₂S₃ |
Peso molecular |
1639.96 |
Secuencia |
One Letter Code: KRGIVEQCCTSICSL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



